molecular formula C14H17NO5 B6362746 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid CAS No. 1240578-66-8

1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

Cat. No. B6362746
CAS RN: 1240578-66-8
M. Wt: 279.29 g/mol
InChI Key: LIIJYXNBYQJHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is 1S/C14H17NO5/c1-16-9-5-7-6 (4-8 (13-7)12 (14)15)10 (17-2)11 (9)18-3/h4-5,13H,1-3H3, (H,14,15) . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 218-220°C .

Scientific Research Applications

1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been shown to modulate the activity of several important enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. Furthermore, this compound has been used in preclinical studies for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The major advantage of using 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is cost-effective. Furthermore, it has been found to possess a wide range of pharmacological activities, which makes it a valuable tool for investigating the mechanisms of action of various drugs and therapeutic agents. However, this compound is not without its limitations. For example, this compound has been found to be unstable in aqueous solutions, and can easily degrade under certain conditions.

Future Directions

The potential applications of 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid are far-reaching and continue to be explored. Possible future directions of this compound research include further investigation of its mechanism of action, development of novel derivatives with improved pharmacological properties, and evaluation of its potential to treat a variety of diseases. In addition, further studies are needed to explore the potential of this compound as a tool for drug delivery and for its use in personalized medicine. Finally, further research is needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid can be synthesized from 1,2,3,4-tetrahydro-β-carboline using a two-step process. In the first step, the β-carboline is reacted with ethyl chloroformate to form an ethyl ester of the β-carboline. In the second step, the ethyl ester is then reacted with trimethyl orthoformate to yield this compound. This method is simple and cost-effective, and has been successfully used to synthesize various derivatives of this compound.

properties

IUPAC Name

1-ethyl-4,5,6-trimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-5-15-9-7-11(18-2)13(20-4)12(19-3)8(9)6-10(15)14(16)17/h6-7H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIJYXNBYQJHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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